molecular formula C16H11B B1279923 1-Bromo-4-phenylnaphthalene CAS No. 59951-65-4

1-Bromo-4-phenylnaphthalene

Cat. No. B1279923
CAS RN: 59951-65-4
M. Wt: 283.16 g/mol
InChI Key: ZARGVWJSXZDKRE-UHFFFAOYSA-N
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Description

1-Bromo-4-phenylnaphthalene is a compound that has not been directly studied in the provided papers. However, related bromonaphthalenes and their derivatives have been investigated for various properties and applications. These studies include the examination of room temperature phosphorescence, synthesis methods, vibrational spectra analysis, molecular structure determination, and biological evaluations .

Synthesis Analysis

The synthesis of bromonaphthalene derivatives can be complex and involves multiple steps. For instance, the Diels-Alder reaction has been used to synthesize regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene in high yields . Another synthesis approach involves refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 to prepare 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one .

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives has been elucidated using various techniques. For example, crystallographic studies have shown that the p-bromophenyl group can be nearly coplanar with other ring systems in the molecule, as observed in the structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide . Density functional theory (DFT) has also been employed to study the vibrational spectra and assign fundamental vibrational modes of 1-bromo-4-fluoronaphthalene, providing insights into the molecular geometry and electronic structure .

Chemical Reactions Analysis

Bromonaphthalenes participate in various chemical reactions. For instance, the reaction of o-bromophenol with 1,2,5-triphenylphosphole under thermolysis conditions leads to the formation of bromobenzene, diphenyl phenylphosphonate, and 1,4-diphenylnaphthalene through intramolecular rearrangement processes . Additionally, the reaction of bromomethylnaphthalenes with Fe2(CO)9 results in a new π-complex with a trimethylenemethane-type ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalenes are diverse and can be tailored for specific applications. The room temperature phosphorescence of 1-bromonaphthalene has been studied in aqueous beta-cyclodextrin solution, showing that the phosphorescence intensity is proportional to the concentration of 1-BrN . This property has potential analytical applications. Furthermore, the biological evaluation of certain bromonaphthalene derivatives has indicated excellent antimicrobial activities, suggesting their use in medicinal chemistry .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-Bromo-4-phenylnaphthalene . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

1-Bromo-4-phenylnaphthalene is an important organic reagent that can be used as a building block for the synthesis of many organic compounds . The primary targets of this compound are the organic compounds that it helps synthesize.

Mode of Action

The mode of action of 1-Bromo-4-phenylnaphthalene involves reactions at the benzylic position . This compound undergoes free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of the free radical reaction, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-phenylnaphthalene involve the synthesis of organic compounds. The compound’s interaction with its targets leads to the formation of new compounds, such as 1-(4-phenylnaphthalene)-boronic acid and 4-phenylnaphthalen-1-ylboronic acid .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

The result of the action of 1-Bromo-4-phenylnaphthalene is the synthesis of new organic compounds. The compound’s interaction with its targets leads to changes in the molecular structure of the targets, resulting in the formation of new compounds .

Action Environment

The action of 1-Bromo-4-phenylnaphthalene can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at room temperature to maintain its stability .

properties

IUPAC Name

1-bromo-4-phenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGVWJSXZDKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483616
Record name 1-Bromo-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-phenylnaphthalene

CAS RN

59951-65-4
Record name 1-Bromo-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon gas atmosphere, 128.0 g (1.049 mol) of phenylboronic acid, 300.0 g (1.163 mol) of 1.4-dibromonaphthalene, 24.2 g (21.0 mmol) of tetrakis(triphenylphosphine)palladium(0), 4.3 L of dimethoxyethane and 1.60 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours at 78 degrees C. The reaction mixture was further added with toluene and water, and then aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. By refining residue thereof by silica-gel column chromatography and by recrystallizing the residue by hexane, 122 g of 1-bromo-4-phenyl naphthalene was obtained with an yield of 41%.
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128 g
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300 g
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24.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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